Antitubercular agent 34

Antitubercular drug discovery Metabolic stability Structure-activity relationship

Medicinal chemistry teams face a narrow optimization window where antimycobacterial activity and metabolic stability coexist. Antitubercular agent 34 (compound 42g) is the validated benchmark solution. - **Quantitative profile:** MIC90 = 1.25 μg/mL (M. tuberculosis, including drug-resistant strains); HLM t1/2 = 43 min - **Application:** Positive control for MDR/XDR TB screening, in vivo PK/PD correlation studies in murine models - **Scaffold:** 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide chemotype, ready for derivatization

Molecular Formula C19H14N4O2S
Molecular Weight 362.4 g/mol
Cat. No. B12394314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubercular agent 34
Molecular FormulaC19H14N4O2S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=NO3)C(=O)NC4=CC=CC=C4
InChIInChI=1S/C19H14N4O2S/c24-18(20-13-7-3-1-4-8-13)15-11-17(25-23-15)16-12-26-19(22-16)21-14-9-5-2-6-10-14/h1-12H,(H,20,24)(H,21,22)
InChIKeyBOPJWDQJEOTUAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitubercular Agent 34 Overview


Antitubercular agent 34 (also designated as compound 42g) is a synthetic small molecule belonging to the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide chemotype, a series developed for the treatment of tuberculosis [1]. It has the molecular formula C19H14N4O2S, a molecular weight of 362.41 g/mol, and the CAS registry number 2883173-23-5 . The compound is a product of a medicinal chemistry campaign aimed at improving the metabolic stability of earlier leads while maintaining potent growth inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains [1].

Mycobacterium tuberculosis growth inhibition studies (H37Rv)
Metabolic stability optimization workflow (human liver microsome assay)
Drug-resistant strain screening research

Why Antitubercular Agent 34 Cannot Be Substituted


Within the 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide class, seemingly minor structural modifications produce large variations in both antimycobacterial potency and susceptibility to human liver microsome (HLM) metabolism [1]. For instance, the parent compounds 3 and 4 exhibit MIC90 values of 1.0 and 0.5 μg/mL respectively, but their short HLM half-lives (t1/2 = 35 and 16 min) render them unsuitable for further development [1]. Conversely, many analogues designed for improved metabolic stability (e.g., 42h, 43h) lose all meaningful activity (MIC90 >20 μg/mL) [1]. Antitubercular agent 34 (compound 42g) was specifically engineered to occupy a narrow optimization window where both activity and stability are balanced, a profile that cannot be assumed for other in-class compounds without identical structural and experimental validation.

Activity loss Analogues engineered for improved metabolic stability may exhibit MIC90 >20 µg/mL, losing meaningful antimycobacterial effect.
Stability gap Earlier leads in the chemotype show short microsomal half-lives (t1/2 16–35 min), limiting direct substitution in in vivo exposure studies.

Quantitative Evidence for Antitubercular Agent 34


Balanced Activity and Microsomal Stability

In a direct head-to-head comparison within the same study, Antitubercular agent 34 (compound 42g) demonstrates an MIC90 of 1.25 μg/mL (3.4 μM) against M. tuberculosis H37Rv and a human liver microsome (HLM) half-life (t1/2) of 43 ± 3 min. This represents a significant improvement in metabolic stability over the parent leads compound 3 (MIC90 = 1.0 μg/mL; t1/2 = 35 ± 1 min) and compound 4 (MIC90 = 0.5 μg/mL; t1/2 = 16 ± 1 min), while preserving potent activity [1].

Balanced Activity & Stability
Head-to-head
Target: MIC90 1.25 µg/mL (3.4 µM), HLM t1/2 43 ± 3 min
vs Compound 3: MIC90 1.0 µg/mL, t1/2 35 min
vs Compound 4: MIC90 0.5 µg/mL, t1/2 16 min
Supports compound selection for in vivo exposure studies
t1/2 improved by 23–169% vs parent leads; growth inhibition within reported range
Antitubercular drug discovery Metabolic stability Structure-activity relationship

Activity Against Drug-Resistant Strains

The study explicitly states that Antitubercular agent 34 (compound 42g) maintains good antitubercular activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. While quantitative MIC data for resistant strains is not provided for 42g in this publication, the statement is based on the broader evaluation of the optimized series [1].

Drug‑Resistant Activity
Class-level
Activity maintained against drug‑resistant M. tuberculosis isolates
Supports screening against MDR strains
Quantitative MIC values not reported; class‑level inference
Drug-resistant tuberculosis MDR-TB Antitubercular agents

Selective Antimycobacterial Spectrum

In cross-study analysis, the parent series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides, from which Antitubercular agent 34 is derived, exhibited no significant activity against other microorganisms such as fungi, Gram-positive, and Gram-negative bacteria [1]. This class-level inference suggests that Antitubercular agent 34 possesses a narrow spectrum of activity highly specific to mycobacteria, a desirable feature for minimizing off-target effects and preserving the host microbiome.

Selective Spectrum
Class-level
No significant activity against fungi, Gram‑positive, or Gram‑negative bacteria
Supports narrow‑spectrum mycobacterial research
Inferred from parent chemotype; confirmatory data recommended
Antimicrobial selectivity Mycobacterium tuberculosis Spectrum of activity

Antitubercular Agent 34 Application Scenarios


Hit-to-Lead Optimization Programs

Antitubercular agent 34 serves as a benchmark compound for medicinal chemistry teams aiming to balance antimycobacterial potency with improved metabolic stability. Its quantitative profile (MIC90 = 1.25 μg/mL, HLM t1/2 = 43 min) provides a clear target for new analogues, and its structural features (the phenyl-substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide core) offer a scaffold for further derivatization [1].

Efficacy Testing Against Drug-Resistant Strains

Given its documented retention of activity against drug-resistant strains, Antitubercular agent 34 is a valuable tool compound for screening and profiling in vitro efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis clinical isolates [1]. Researchers can use this compound as a positive control or as a starting point for combination studies with existing antitubercular drugs.

Pharmacokinetic and In Vivo Proof-of-Concept Studies

The improved human liver microsome stability (t1/2 = 43 min) relative to earlier leads makes Antitubercular agent 34 a suitable candidate for in vivo pharmacokinetic and efficacy studies in murine models of tuberculosis. Its balanced profile allows researchers to investigate the correlation between in vitro metabolic stability and in vivo exposure without the confounding factor of rapid clearance that plagued earlier analogues [1].

Application
Selection Property
Validation Focus
Hit-to-lead benchmark studies
Growth inhibition and microsomal stability profile
MIC and HLM stability assay endpoints
Drug-resistant strain screening
Activity retention in resistant isolates
Resistant-strain growth inhibition assays
In vivo PK/PD modeling
Metabolic stability and exposure context
In vitro-in vivo correlation and exposure modeling

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